molecular formula C6H14O6 B12391677 D-Sorbitol-d2

D-Sorbitol-d2

Cat. No.: B12391677
M. Wt: 184.18 g/mol
InChI Key: FBPFZTCFMRRESA-SIAWFSHJSA-N
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Description

D-Sorbitol-d2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolic pathways and interactions of the compound without altering its chemical properties significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sorbitol-d2 is synthesized through the catalytic hydrogenation of D-glucose in the presence of deuterium gas. The reaction typically involves a metallic catalyst such as ruthenium or nickel supported on a carrier like titanium dioxide. The process is carried out under high pressure and moderate temperature to ensure complete conversion of D-glucose to this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a continuous-flow hydrogenation process. This method enhances the yield and efficiency of the reaction. The reaction conditions are optimized to achieve high selectivity and conversion rates, with temperatures around 100°C and pressures up to 8 MPa. The use of a continuous-flow reactor allows for better control over the reaction parameters and minimizes catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions: D-Sorbitol-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: D-fructose-d2

    Reduction: this compound (from D-glucose)

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: D-Sorbitol-d2 is used as a tracer in metabolic studies to understand the pathways and interactions of sorbitol in biological systems. Its deuterium labeling allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is employed to study the metabolism of sorbitol in organisms. It helps in elucidating the role of sorbitol in cellular processes and its conversion to other metabolites .

Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sorbitol-based drugs. Its stable isotope labeling provides accurate data on the drug’s behavior in the body .

Industry: In the industrial sector, this compound is utilized as a stabilizing excipient, sweetener, humectant, and thickener in various formulations. Its deuterium labeling ensures that it does not interfere with the product’s properties while allowing for detailed analysis .

Mechanism of Action

D-Sorbitol-d2 exerts its effects primarily through its role as a sugar alcohol. It is slowly metabolized in the body, minimizing the impact on insulin levels. In the large intestine, it draws water into the lumen, stimulating bowel movements and acting as a laxative . The deuterium labeling does not significantly alter its mechanism of action but allows for precise tracking in metabolic studies.

Properties

Molecular Formula

C6H14O6

Molecular Weight

184.18 g/mol

IUPAC Name

(2S,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2/t3-,4+,5+,6+/m0

InChI Key

FBPFZTCFMRRESA-SIAWFSHJSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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